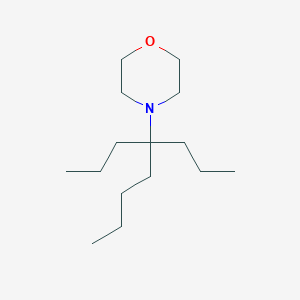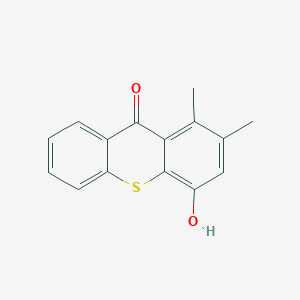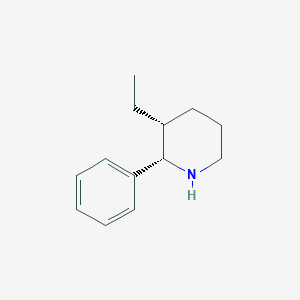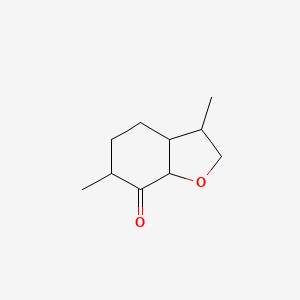![molecular formula C20H18N4O2 B14198950 4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid CAS No. 917482-80-5](/img/structure/B14198950.png)
4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid is a complex organic compound that features a benzoic acid core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid typically involves multiple steps. One common method includes the diazotization of 4-aminopyridine followed by coupling with 4-aminobenzoic acid. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazo compound and subsequent coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assessment of the compound.
化学反応の分析
Types of Reactions
4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
科学的研究の応用
4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
- 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
- 4-(Methylamino)benzoic acid
- 4-(Aminomethyl)benzoic acid
Uniqueness
4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
特性
CAS番号 |
917482-80-5 |
|---|---|
分子式 |
C20H18N4O2 |
分子量 |
346.4 g/mol |
IUPAC名 |
4-[[N-methyl-4-(pyridin-4-yldiazenyl)anilino]methyl]benzoic acid |
InChI |
InChI=1S/C20H18N4O2/c1-24(14-15-2-4-16(5-3-15)20(25)26)19-8-6-17(7-9-19)22-23-18-10-12-21-13-11-18/h2-13H,14H2,1H3,(H,25,26) |
InChIキー |
ZWOKIWNSLYSEKE-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)N=NC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)

![2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine](/img/structure/B14198892.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)



![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)

![2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14198954.png)
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198959.png)
![2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198960.png)
